molecular formula C10H10N4 B12548580 2-Benzyl-5-ethenyl-2H-tetrazole CAS No. 142142-75-4

2-Benzyl-5-ethenyl-2H-tetrazole

Cat. No.: B12548580
CAS No.: 142142-75-4
M. Wt: 186.21 g/mol
InChI Key: OCQNQZKXFDBWQA-UHFFFAOYSA-N
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Description

2-Benzyl-5-ethenyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-ethenyl-2H-tetrazole typically involves the reaction of benzyl halides with sodium azide, followed by cyclization to form the tetrazole ring. One common method includes the use of benzyl chloride and sodium azide in the presence of a solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds through nucleophilic substitution, leading to the formation of the tetrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-ethenyl-2H-tetrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl and ethenyl groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.

Scientific Research Applications

2-Benzyl-5-ethenyl-2H-tetrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-ethenyl-2H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to mimic the behavior of carboxyl-containing compounds. This property enhances its ability to interact with enzymes and receptors, leading to various biological effects . The electron-donating and electron-withdrawing properties of the tetrazole ring contribute to its stability and reactivity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    5-Substituted Tetrazoles: Compounds such as 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole share similar structural features but differ in their substituents.

    Tetrazole Derivatives: Other derivatives like 2-methyl-5-ethenyl-2H-tetrazole and 2-phenyl-5-ethenyl-2H-tetrazole.

Uniqueness

2-Benzyl-5-ethenyl-2H-tetrazole is unique due to its specific benzyl and ethenyl substituents, which impart distinct chemical and biological properties.

Properties

CAS No.

142142-75-4

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

2-benzyl-5-ethenyltetrazole

InChI

InChI=1S/C10H10N4/c1-2-10-11-13-14(12-10)8-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

OCQNQZKXFDBWQA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NN(N=N1)CC2=CC=CC=C2

Origin of Product

United States

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